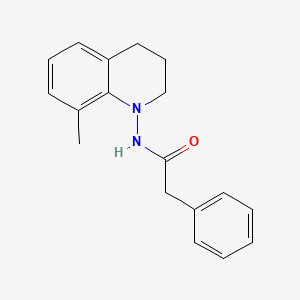

N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide

Description

Properties

CAS No. |

62441-28-5 |

|---|---|

Molecular Formula |

C18H20N2O |

Molecular Weight |

280.4 g/mol |

IUPAC Name |

N-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylacetamide |

InChI |

InChI=1S/C18H20N2O/c1-14-7-5-10-16-11-6-12-20(18(14)16)19-17(21)13-15-8-3-2-4-9-15/h2-5,7-10H,6,11-13H2,1H3,(H,19,21) |

InChI Key |

FEBHMSFUEQCMCY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)CCCN2NC(=O)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Friedländer Annulation

Reaction of 2-amino-5-methylbenzaldehyde (1.0 equiv) with cyclohexanone (1.2 equiv) in concentrated sulfuric acid at 120°C for 6 hours produces 8-methyl-3,4-dihydroquinoline in 72% yield. The reaction proceeds via imine formation followed by cyclodehydration.

Amine Functionalization

The nitrogen atom at position 1 is alkylated using methyl iodide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile under reflux for 8 hours, yielding 8-methyl-3,4-dihydroquinolin-1-amine in 68% yield after silica gel chromatography (petroleum ether/ethyl acetate, 5:1).

Amidation Strategies for N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide

Direct Amidation with Phenylacetyl Chloride

Acyl chloride-based amidation is a robust method for introducing the phenylacetamide moiety.

Procedure :

-

Reagents : 8-Methyl-3,4-dihydroquinolin-1-amine (1.0 equiv), phenylacetyl chloride (1.2 equiv), potassium carbonate (2.0 equiv), anhydrous acetonitrile.

-

Conditions : Reflux at 80°C for 10 hours under nitrogen.

-

Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄ and concentrated.

-

Purification : Column chromatography (petroleum ether/ethyl acetate, 10:1) affords the product as a white solid in 65% yield.

Characterization :

Photocatalytic Coupling Using Rose Bengal

Visible-light-mediated amidation offers a mild alternative to traditional methods.

Procedure :

-

Reagents : 8-Methyl-3,4-dihydroquinolin-1-amine (1.0 equiv), phenylacetic acid (1.5 equiv), Rose Bengal (1 mol%), ethyl acetate.

-

Conditions : Irradiation with 10 W blue LEDs at 25°C for 12 hours.

-

Workup : Solvent removal under reduced pressure followed by chromatography (petroleum ether/ethyl acetate, 20:1) yields the product in 58% yield.

Mechanistic Insight :

The photocatalyst generates singlet oxygen, which activates the carboxylic acid to form a reactive acyloxy radical. This intermediate couples with the amine to form the amide bond.

Schotten-Baumann Reaction

This classical method employs a biphasic system for efficient amide formation.

Procedure :

-

Reagents : 8-Methyl-3,4-dihydroquinolin-1-amine (1.0 equiv), phenylacetyl chloride (1.1 equiv), NaOH (10% aqueous), dichloromethane.

-

Conditions : Vigorous stirring at 0°C for 2 hours.

-

Workup : The organic layer is separated, dried, and concentrated. Recrystallization from ethanol gives the product in 52% yield.

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Catalyst/Conditions | Purification |

|---|---|---|---|---|

| Direct Amidation | 65% | 10 hours | K₂CO₃, reflux | Column chromatography |

| Photocatalytic Coupling | 58% | 12 hours | Rose Bengal, blue LEDs | Column chromatography |

| Schotten-Baumann | 52% | 2 hours | NaOH, biphasic | Recrystallization |

The direct amidation method provides the highest yield but requires elevated temperatures. Photocatalytic coupling, though slightly lower yielding, avoids harsh conditions and aligns with green chemistry principles. The Schotten-Baumann reaction is rapid but less efficient due to hydrolysis side reactions.

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction can lead to the formation of fully saturated quinoline derivatives.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the quinoline ring or the phenylacetamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be employed.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Saturated quinoline derivatives.

Substitution: Various substituted quinoline and phenylacetamide derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a probe to study biological processes involving quinoline derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to known bioactive quinoline derivatives.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide would depend on its specific biological target. Generally, quinoline derivatives exert their effects by interacting with enzymes, receptors, or nucleic acids. The phenylacetamide moiety may enhance binding affinity or specificity to certain molecular targets.

Comparison with Similar Compounds

Research Findings from Structural Comparisons

Substituent Position Effects: The 6-methyl substitution in the patent compound () vs. the target’s 8-methyl group may lead to divergent steric and electronic effects. For example, 8-methyl could hinder rotation around the dihydroquinoline-acetamide bond, influencing conformational stability .

Solubility and Bioavailability: The tetrahydrofuran-3-yloxy group () and pyran linkage () introduce oxygen atoms that enhance hydrophilicity, whereas the trifluoromethyl group () prioritizes lipophilicity.

Heterocyclic Influence: Thiazole-containing analogs () exhibit distinct coordination chemistry compared to dihydroquinoline-based compounds, which may translate to different pharmacological targets (e.g., kinase vs. protease inhibition) .

Ring System Differences: Dihydroquinoline vs.

Biological Activity

N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide is a compound belonging to the class of quinoline derivatives, which are known for their diverse biological activities. This article delves into the biological activity of this specific compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Information:

- IUPAC Name: N-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-phenylacetamide

- Molecular Formula: C18H20N2O

- Molecular Weight: 280.4 g/mol

- CAS Number: 62441-28-5

Synthesis

The synthesis of this compound involves two main steps:

- Formation of 8-Methyl-3,4-dihydroquinoline: This can be synthesized from 8-methylquinoline using reducing agents such as sodium borohydride.

- Acylation Reaction: The resulting 8-methyl-3,4-dihydroquinoline is then reacted with phenylacetyl chloride in the presence of a base like triethylamine to produce the final compound.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Quinoline derivatives often exert their effects by modulating enzyme activity or binding to specific receptors involved in cellular signaling pathways.

Biological Activity and Research Findings

Recent studies have highlighted several biological activities associated with this compound:

2. Neuroprotective Effects

Some studies suggest that quinoline derivatives can cross the blood-brain barrier (BBB) and exhibit neuroprotective effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), which are crucial in neurodegenerative conditions like Alzheimer's disease .

| Compound | AChE Inhibition IC50 (µM) | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |

|---|---|---|---|

| 3e | 0.28 | 0.91 | 2.81 |

3. Anti-cancer Properties

Quinoline derivatives are also being explored for their anti-cancer potential. Some studies indicate that they can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways .

Case Studies

Several case studies have reported on the biological activity of related quinoline compounds:

- Case Study on AChE Inhibitors: A study focused on a series of synthesized quinoline derivatives demonstrated significant inhibition of AChE with potential implications for treating Alzheimer's disease .

- Anti-tumor Activity: Another study evaluated the cytotoxic effects of quinoline derivatives on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Q & A

Basic: What are the common synthetic routes for N-(8-Methyl-3,4-dihydroquinolin-1(2H)-yl)-2-phenylacetamide, and what key reaction conditions influence yield?

Answer: The synthesis typically involves multi-step reactions, starting with the preparation of 8-methyl-3,4-dihydroquinoline intermediates followed by amidation with phenylacetyl chloride. Key steps include:

- Alkylation/Acylation: Substitution at the quinoline nitrogen using acyl halides under basic conditions (e.g., NaH or K₂CO₃ in anhydrous THF) .

- Catalysis: Use of coupling agents like HATU or DCC for amide bond formation, with reaction temperatures maintained at 0–25°C to minimize side reactions .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/acetone) to isolate the product .

Critical parameters include solvent choice (polar aprotic solvents enhance reactivity), stoichiometry of reagents, and inert atmosphere to prevent oxidation .

Advanced: How can researchers optimize stereochemical outcomes during the synthesis of derivatives?

Answer: Stereochemical control is achieved via:

- Chiral Auxiliaries: Use of enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to direct asymmetric synthesis .

- Catalytic Asymmetric Hydrogenation: Employing palladium or ruthenium catalysts with chiral ligands (e.g., BINAP) for reductions .

- Kinetic Resolution: Selective crystallization or enzymatic methods to isolate desired enantiomers .

Validation via X-ray crystallography or chiral HPLC is essential to confirm stereochemical purity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify protons on the quinoline ring (δ 6.8–7.5 ppm), methyl groups (δ 2.1–2.5 ppm), and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry: HRMS (ESI+) confirms molecular weight (e.g., [M+H]⁺ at m/z 323.18) and fragmentation patterns .

- FT-IR: Peaks at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: What strategies resolve contradictions in reported biological activities of similar derivatives?

Answer: Contradictions often arise from assay variability or structural modifications. Mitigation strategies include:

- Standardized Assays: Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and controls .

- SAR Analysis: Compare activity across derivatives with systematic substitutions (e.g., fluorophenyl vs. methoxyphenyl) to identify critical moieties .

- Target Validation: Use knockout models or siRNA to confirm target specificity .

Basic: What functional groups influence reactivity and biological activity?

Answer:

- Acetamide Group: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- 8-Methylquinoline Core: Enhances lipophilicity, improving membrane permeability .

- Phenyl Ring: Modulates π-π interactions with aromatic residues in proteins .

Reactivity is influenced by electron-withdrawing/donating substituents on the phenyl ring .

Advanced: How do modifications to the quinoline moiety affect pharmacokinetics?

Answer:

- Methyl Substitution (C-8): Increases metabolic stability by reducing CYP450 oxidation .

- Dihydroquinoline Saturation: Lowers logP, improving aqueous solubility but potentially reducing CNS penetration .

- Fluorine Introduction: Enhances bioavailability via reduced first-pass metabolism .

In silico tools (e.g., SwissADME) predict ADME properties, guiding structural optimization .

Basic: What solvent systems are recommended for purification?

Answer:

- Recrystallization: Methanol/acetone (4:1 v/v) yields high-purity crystals .

- Column Chromatography: Ethyl acetate/hexane gradients (20–50% ethyl acetate) for optimal separation .

Avoid DMF or DMSO due to high boiling points and interference with NMR analysis .

Advanced: What computational methods predict binding affinity with biological targets?

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinase domains) using SMILES/InChi inputs .

- MD Simulations: GROMACS assesses binding stability over time (100 ns trajectories) .

- QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.